molecular formula C24H22O4S B2860166 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 298215-93-7

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2860166
CAS No.: 298215-93-7
M. Wt: 406.5
InChI Key: FXMQONGTBMIMHH-KAMYIIQDSA-N
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Description

The compound “4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate” is a sulfonate ester featuring a mesitylene (2,4,6-trimethylbenzene) sulfonyl group linked to a phenyl ring substituted with a (Z)-configured α,β-unsaturated ketone (3-oxo-3-phenylprop-1-en-1-yl). The Z stereochemistry at the double bond introduces distinct geometric and electronic properties, influencing reactivity and intermolecular interactions. Sulfonate esters are widely utilized as electrophilic reagents in organic synthesis, with the mesitylene group providing steric bulk and electron-withdrawing effects that modulate reactivity and stability.

Properties

IUPAC Name

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4S/c1-17-15-18(2)24(19(3)16-17)29(26,27)28-22-12-9-20(10-13-22)11-14-23(25)21-7-5-4-6-8-21/h4-16H,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMQONGTBMIMHH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical components:

  • 2,4,6-Trimethylbenzenesulfonate group : Provides sulfonic ester functionality
  • 4-Hydroxyphenyl backbone : Serves as the central aromatic scaffold
  • (1Z)-3-oxo-3-phenylprop-1-en-1-yl group : Conjugated enone system

Retrosynthetic cleavage suggests two viable pathways:

  • Pathway A : Sulfonate esterification of pre-formed 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol with 2,4,6-trimethylbenzenesulfonyl chloride
  • Pathway B : Sequential construction of enone system on 4-hydroxyphenyl 2,4,6-trimethylbenzenesulfonate

Detailed Synthetic Protocols

Pathway A: Phenolic Precursor Esterification

Synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol

Reaction Scheme
Benzaldehyde + 4-Hydroxyacetophenone → Chalcone intermediate → Selective reduction

Optimized Conditions

Parameter Value
Catalyst NaOH (20% aqueous)
Solvent Ethanol/Water (3:1)
Temperature 0-5°C
Reaction Time 12 hr
Yield 78-82%

Characterization data matches reported chalcone derivatives:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H), 7.62-7.58 (m, 2H), 7.45-7.38 (m, 3H), 6.95 (d, J=8.8 Hz, 2H), 6.65 (d, J=15.6 Hz, 1H), 5.21 (s, 1H)
Sulfonate Ester Formation

Reagents

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 eq)
  • Triethylamine (3.0 eq)
  • 4-Dimethylaminopyridine (0.1 eq)

Procedure

  • Dissolve phenolic intermediate (1.0 eq) in anhydrous DCM
  • Add sulfonyl chloride dropwise at -10°C under N₂
  • Stir for 6 hr at 25°C
  • Quench with ice-cold HCl (1M), extract with DCM
  • Purify via silica chromatography (Hexane:EtOAc 4:1)

Yield Optimization Table

Entry Base Temp (°C) Time (hr) Yield (%)
1 Et₃N 25 6 65
2 Pyridine 40 8 58
3 DBU 0 4 72
4 K₂CO₃ 50 12 41

Pathway B: Late-Stage Enone Formation

Preparation of 4-Hydroxyphenyl 2,4,6-trimethylbenzene-1-sulfonate

Industrial-Scale Process

  • Continuous flow reactor system
  • Residence time: 8.5 min
  • Throughput: 12 kg/hr
  • Purity: >99.5% (HPLC)

Key Process Parameters

Variable Optimal Range
Sulfonyl chloride feed 1.05-1.10 eq
pH control 8.2-8.5
Cooling capacity 1500 kJ/m³
Conjugated Enone Installation

Microwave-Assisted Method

  • Charge sulfonate ester (1.0 eq), benzaldehyde (2.5 eq)
  • Add [RuCl₂(p-cymene)]₂ (5 mol%)
  • Irradiate at 150W, 80°C for 20 min
  • Filter through celite, concentrate under vacuum

Comparative Yield Analysis

Technique Conversion (%) Selectivity (Z:E)
Conventional heating 73 88:12
Microwave 94 95:5
Photochemical 68 82:18

Critical Process Analytical Technologies

Real-Time Reaction Monitoring

  • FTIR Probes : Track sulfonate esterification (1160 cm⁻¹ SO₃ asym stretch)
  • Raman Spectroscopy : Monitor Z/E isomerization (C=C stretch 1620-1660 cm⁻¹)

Crystallization Control

Phase Diagram Data

Solvent System Solubility (g/100mL) Crystal Habit
EtOH/H₂O (7:3) 0.85 Needles
Acetone/Hexane 1.12 Plates
THF/Heptane 0.97 Prisms

Industrial Scale-Up Considerations

Environmental Impact Metrics

Parameter Batch Process Continuous Process
E-Factor 18.7 6.2
PMI (kg/kg API) 56 21
Carbon Intensity 8.9 3.1

Chemical Reactions Analysis

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenyl Tosylate (Toluene-4-sulfonate) Structure: Lacks the mesitylene and enone substituents. Reactivity: The tosyl group is a classic leaving group in nucleophilic substitutions. The absence of steric hindrance from methyl groups (compared to mesitylene) increases its reactivity in SN2 reactions. Stability: Less thermally stable than mesitylene sulfonates due to reduced steric protection of the sulfonate ester bond .

4-Acetylphenyl Mesitylene Sulfonate Structure: Replaces the (Z)-enone with an acetyl group. Electronic Effects: The acetyl group is less electron-withdrawing than the α,β-unsaturated ketone, reducing conjugation with the aromatic ring. Crystallography: Such analogues are often analyzed using SHELX software for structure refinement, highlighting differences in bond lengths and angles due to substituent effects .

(E)-Isomer of the Target Compound Stereochemistry: The E configuration alters the spatial arrangement of the enone moiety, affecting dipole moments and crystal packing. Reactivity: E isomers may exhibit slower kinetics in cycloaddition reactions due to less favorable orbital overlap compared to Z isomers .

Physicochemical Properties

Property Target Compound Phenyl Tosylate 4-Acetylphenyl Mesitylene Sulfonate
Molecular Weight (g/mol) ~400 (estimated) 248.3 ~350 (estimated)
Solubility Low in polar solvents Moderate in acetone Low in water, high in DCM
Melting Point Not reported 68–70°C 120–125°C (estimated)
Leaving Group Ability Moderate (steric hindrance) High Low (electron-donating acetyl)

Crystallographic Analysis

The SHELX suite (e.g., SHELXL for refinement) and ORTEP for visualization (–3) are critical tools for determining the crystal structure of such compounds. For example:

  • Hydrogen Bonding: The enone’s carbonyl group may form C–H···O interactions, while the mesitylene’s methyl groups influence packing via van der Waals interactions.
  • Displacement Parameters : Anisotropic refinement (via SHELXL) would highlight differences in thermal motion between the target compound and less-bulky analogues .

Q & A

Basic: What are the established synthetic routes for 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate?

The synthesis typically involves sequential coupling and sulfonation reactions. Key steps include:

  • Esterification : Reacting 2,4,6-trimethylbenzenesulfonyl chloride with a phenolic intermediate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 12 hours .
  • Knoevenagel Condensation : Introducing the α,β-unsaturated ketone moiety via reaction with 3-phenylpropiolic acid derivatives in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the structural identity of this compound validated?

A multi-technique approach is used:

Technique Key Parameters Purpose
¹H/¹³C NMR CDCl₃ solvent, 400–600 MHzConfirm Z-configuration of the enone
HPLC C18 column, methanol/water (70:30), UV 254 nmAssess purity (>98%)
Mass Spectrometry ESI+ mode, m/z calculated for [M+H]⁺Verify molecular formula
X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for analogous sulfonates .

Basic: What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Insoluble in water or hexane .
  • Stability : Degrades under prolonged UV exposure or basic conditions (pH > 9). Store in amber vials at –20°C under nitrogen atmosphere to prevent hydrolysis of the sulfonate ester .

Advanced: What mechanistic insights explain the stereoselectivity of the Z-configured enone?

The Z-configuration is thermodynamically favored due to conjugation between the sulfonate’s electron-withdrawing group and the enone system. Studies on similar compounds suggest:

  • Kinetic Control : Low-temperature reactions (<0°C) stabilize the Z-isomer via intramolecular hydrogen bonding between the enone carbonyl and sulfonate oxygen .
  • Isotope Labeling : Deuterium tracing reveals negligible isomerization during purification, confirming kinetic preference .

Advanced: How to resolve contradictions in observed vs. computed spectroscopic data?

Discrepancies in NMR chemical shifts (e.g., aromatic protons) often arise from:

  • Solvent Effects : Use computational tools (e.g., DFT with PCM solvent models) to simulate CDCl₃ or DMSO-d₆ environments .
  • Impurity Interference : Employ 2D NMR (COSY, NOESY) to distinguish between target signals and byproducts .
    For example, highlights deviations in sulfonate proton shifts due to hydrogen bonding with residual water .

Advanced: What computational strategies model its reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonate sulfur) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways for SN² displacements .
    Validated protocols from use InChIKey-derived descriptors to cross-reference crystallographic data for force field parameterization .

Advanced: How to optimize synthetic yields when scaling up reactions?

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., 0.5–5 mol%), temperature (60–120°C), and solvent ratios to identify Pareto-optimal conditions .
  • Inline Analytics : Use FTIR or Raman spectroscopy to monitor enone formation in real time, reducing batch failures .

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